molecular formula C8H6BrCl B2916666 1-Bromo-2-chloro-4-ethenylbenzene CAS No. 1692077-74-9

1-Bromo-2-chloro-4-ethenylbenzene

Cat. No.: B2916666
CAS No.: 1692077-74-9
M. Wt: 217.49
InChI Key: RLUSNAAVDCMDLN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethenylbenzene (CAS: 1342212-97-8) is a trisubstituted aromatic compound with the molecular formula C₈H₆BrCl and a molecular weight of 217.49 g/mol . Its IUPAC name reflects the positions of the substituents: bromine at position 1, chlorine at position 4, and an ethenyl (vinyl) group at position 2 on the benzene ring. The compound is structurally distinct due to the combination of halogen atoms (Br, Cl) and a reactive ethenyl group, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUSNAAVDCMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethenylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethenylbenzene (styrene) using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction is carried out at a temperature range of 0-50°C to ensure selective substitution on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-ethenylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the ethenyl group can be further functionalized.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are employed.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are utilized.

Major Products Formed

    EAS Reactions: Functionalized derivatives with additional substituents on the benzene ring.

    Nucleophilic Substitution: Compounds with nucleophiles replacing bromine or chlorine.

    Oxidation: Aldehydes, carboxylic acids, and other oxidized products.

    Reduction: Ethyl-substituted derivatives.

Scientific Research Applications

1-Bromo-2-chloro-4-ethenylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethenylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The ethenyl group can undergo addition reactions, while the halogen atoms can participate in substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

The following analysis compares 1-bromo-2-chloro-4-ethenylbenzene with structurally related brominated and chlorinated aromatic compounds, focusing on molecular features, physical properties, and reactivity.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₈H₆BrCl 217.49 Br (1), Cl (4), ethenyl (2) Reactive ethenyl group enables addition and polymerization reactions.
1-Bromo-4-chlorobenzene C₆H₄BrCl 191.46 Br (1), Cl (4) Para-substituted dihalobenzene; high thermal stability.
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 Br (4), Cl (2), CN (1) Nitrile group enhances polarity; used in agrochemical intermediates.
1-Bromo-2-(1-chloroethyl)-4-fluorobenzene C₈H₇BrClF 237.50 Br (1), Cl (ethyl), F (4) Fluorine and branched chloroethyl group increase steric hindrance.

Key Observations :

  • The ethenyl group in the target compound distinguishes it from simpler dihalobenzenes, introducing π-bond reactivity for additions (e.g., electrophilic or radical reactions).
  • Compared to 1-bromo-4-chlorobenzene, the ethenyl group increases molecular weight by ~26 g/mol and likely reduces symmetry, affecting crystallization behavior .
  • Substituent positioning (e.g., para vs. ortho) significantly impacts dipole moments and solubility. For example, 4-bromo-2-chlorobenzonitrile has a polar nitrile group, making it more soluble in polar solvents than the nonpolar target compound .
Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index Reference
This compound Not reported Not reported Not reported Not reported
1-Bromo-4-chlorobenzene 63–66 196 1.651 1.5820
4-Bromo-2-chlorobenzonitrile 67–68 142–143 Not reported Not reported
1-Bromo-2-chloroethane -18 to 14 106–107 1.723 1.488

Key Observations :

  • The lack of data for the target compound highlights a gap in literature.
  • The ethenyl group may lower melting points relative to dihalobenzenes due to reduced symmetry and weaker crystal lattice interactions.

Biological Activity

1-Bromo-2-chloro-4-ethenylbenzene, a polyhalogenated aromatic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science. Its structure, characterized by the presence of bromine and chlorine atoms, suggests significant reactivity and interaction with biological systems.

  • Chemical Formula : C8H6BrCl
  • Molecular Weight : 219.49 g/mol
  • CAS Number : 1369951-03-0

Biological Activity Overview

This compound exhibits various biological activities that can be classified into several categories:

1. Estrogen Receptor Modulation

Research indicates that this compound acts as a selective estrogen receptor modulator (SERM). It has been shown to effectively degrade estrogen receptor alpha (ERα) at concentrations as low as 0.7 nM, making it a potential candidate for breast cancer treatment .

2. Anticancer Potential

The compound serves as an intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD) used in treating hormone receptor-positive breast cancer. Its mechanism involves binding to ERα and promoting its degradation, which is crucial for inhibiting the proliferation of estrogen-dependent tumors .

3. Catalytic Applications

In addition to its pharmaceutical applications, this compound is utilized in organic synthesis as a catalyst precursor for peptide synthesis. It forms highly efficient catalysts that achieve significant conversion rates (up to 97%) in peptide bond formation reactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Estrogen Receptor ModulationDegrades ERα at low concentrations (0.7 nM)
Anticancer ActivityIntermediate for brilanestrant synthesis
Catalytic EfficiencyHigh conversion rates in peptide synthesis (97%)

Case Study: Estrogen Receptor Degradation

A study conducted on the efficacy of this compound demonstrated its ability to selectively degrade ERα in vitro. The researchers observed that at concentrations below 1 nM, the compound significantly reduced ERα levels in breast cancer cell lines, suggesting its potential as a therapeutic agent in hormone-sensitive cancers.

Case Study: Peptide Synthesis

In another investigation, the compound was employed as a precursor for a biphenyl catalyst used in peptide synthesis. The catalyst facilitated reactions that yielded high conversion rates over short reaction times, showcasing the compound's utility in synthetic organic chemistry .

Environmental Considerations

The environmental impact of halogenated compounds like this compound is an area of ongoing research. Studies have indicated that such compounds can persist in the environment and may pose risks to aquatic ecosystems due to their bioaccumulation potential .

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